4-[3-(4-methylphenoxy)propyl]morpholine
Description
4-[3-(4-Methylphenoxy)propyl]morpholine is a synthetic organic compound featuring a morpholine ring linked to a propyl chain substituted with a 4-methylphenoxy group. The morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) provides structural rigidity and polar characteristics, while the 4-methylphenoxy group enhances lipophilicity and modulates interactions with biological targets. Its synthesis likely involves nucleophilic substitution between morpholine and a halogenated precursor (e.g., 3-(4-methylphenoxy)propyl bromide) under basic conditions .
Properties
IUPAC Name |
4-[3-(4-methylphenoxy)propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13-3-5-14(6-4-13)17-10-2-7-15-8-11-16-12-9-15/h3-6H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEJZLHDSPJNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methylphenoxy)propyl]morpholine typically involves the reaction of morpholine with 3-(4-methylphenoxy)propyl halides under basic conditions. The reaction can be carried out using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Morpholine+3-(4-methylphenoxy)propyl halide→4-[3-(4-methylphenoxy)propyl]morpholine+halide ion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methylphenoxy)propyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[3-(4-methylphenoxy)propyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-[3-(4-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[3-(4-methylphenoxy)propyl]morpholine with structurally analogous morpholine derivatives, emphasizing substituent effects on chemical properties and bioactivity:
Key Findings:
Substituent Effects on Lipophilicity: Methyl vs. Methoxy: The 4-methylphenoxy group in the target compound offers moderate lipophilicity, whereas the methoxy group in its analog (4-[3-(4-methoxyphenoxy)propyl]morpholine) increases lipophilicity further, enhancing membrane permeability and bioavailability . Halogenated Derivatives: Bromine in 4-(3-(4-bromophenyl)propyl)morpholine introduces electrophilic character, enabling halogen bonding with biological targets like enzymes or receptors .
Anticancer Mechanisms: Nitro- and bromo-substituted compounds (e.g., 4-[3-(2-methoxy-4-nitrophenoxy)propyl]morpholine) show dual kinase inhibition (BTK/JAK3), suggesting broader therapeutic applications .
Synthetic Accessibility :
- Methyl- and methoxy-substituted derivatives are synthesized via nucleophilic substitution with high yields (~70–85%), while halogenated analogs require stricter temperature control to avoid side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
